molecular formula C11H11N3O2S B255218 (Z)-1-(2-(2-(furan-2-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone

(Z)-1-(2-(2-(furan-2-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone

Cat. No. B255218
M. Wt: 249.29 g/mol
InChI Key: GDNQDFONCRMUQF-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1-(2-(2-(furan-2-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone is a compound that has been widely studied for its potential applications in scientific research. This compound is also known as FMT, and it has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of (Z)-1-(2-(2-(furan-2-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and complex. This compound has been shown to have anti-inflammatory and antioxidant effects, which may make it useful in the treatment of various inflammatory conditions and diseases. Additionally, this compound has been shown to have antitumor effects, which make it a promising candidate for cancer research.

Advantages and Limitations for Lab Experiments

One of the advantages of using (Z)-1-(2-(2-(furan-2-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone in lab experiments is that it has a range of biological activities that make it useful for studying a variety of different biological processes. However, one of the limitations of using this compound is that it is relatively complex to synthesize, which may make it more difficult to use in large-scale experiments.

Future Directions

There are a number of potential future directions for research on (Z)-1-(2-(2-(furan-2-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone. One area of research that is particularly promising is the study of this compound's potential applications in cancer research. Additionally, this compound may be useful for studying the mechanisms of various biological processes, including inflammation and oxidative stress. Finally, future research may focus on developing more efficient methods for synthesizing this compound, which could make it more accessible for use in large-scale experiments.

Synthesis Methods

The synthesis of (Z)-1-(2-(2-(furan-2-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone involves a multi-step process that starts with the reaction of furan-2-carbaldehyde with thiosemicarbazide. This reaction produces a thiosemicarbazone, which is then reacted with methyl iodide to produce the desired compound.

Scientific Research Applications

(Z)-1-(2-(2-(furan-2-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone has been studied for its potential applications in a range of scientific research areas, including cancer research, infectious disease research, and neuroscience research. This compound has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.

properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

1-[2-[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethanone

InChI

InChI=1S/C11H11N3O2S/c1-7-10(8(2)15)17-11(13-7)14-12-6-9-4-3-5-16-9/h3-6H,1-2H3,(H,13,14)/b12-6-

InChI Key

GDNQDFONCRMUQF-SDQBBNPISA-N

Isomeric SMILES

CC1=C(SC(=N1)N/N=C\C2=CC=CO2)C(=O)C

SMILES

CC1=C(SC(=N1)NN=CC2=CC=CO2)C(=O)C

Canonical SMILES

CC1=C(SC(=N1)NN=CC2=CC=CO2)C(=O)C

Origin of Product

United States

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